molecular formula C22H26O6 B14780646 (1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

Cat. No.: B14780646
M. Wt: 386.4 g/mol
InChI Key: MJPRYKBMEQUDDW-NNPHVMRHSA-N
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Description

1,3:2,4-Di-p-methylbenzylidene sorbitol is a chemical compound with the molecular formula C22H26O6. It is a derivative of sorbitol, a sugar alcohol, and is known for its unique structural properties. This compound is widely used as a nucleating agent in the polymer industry to enhance the crystallization process of polymers, thereby improving their mechanical and optical properties .

Preparation Methods

1,3:2,4-Di-p-methylbenzylidene sorbitol can be synthesized through a condensation reaction between sorbitol and p-methylbenzaldehyde. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the benzylidene linkage. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

In industrial production, the synthesis of 1,3:2,4-Di-p-methylbenzylidene sorbitol is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pH, and reaction time to achieve consistent product quality .

Chemical Reactions Analysis

1,3:2,4-Di-p-methylbenzylidene sorbitol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,3:2,4-Di-p-methylbenzylidene sorbitol primarily involves its ability to self-assemble into a network structure. This self-assembly is driven by the hydrophobic interactions between the benzylidene groups and the hydrophilic interactions of the sorbitol backbone. The compound forms a three-dimensional network that can influence the crystallization behavior of polymers, leading to improved mechanical and optical properties .

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(1R,2R,4S)-2-(1,2-dihydroxyethyl)-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

InChI

InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16?,17?,18?,19?,20-,21-,22-/m0/s1

InChI Key

MJPRYKBMEQUDDW-NNPHVMRHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O

Origin of Product

United States

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